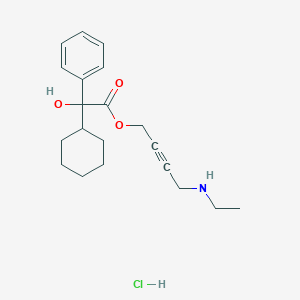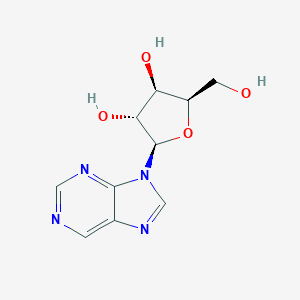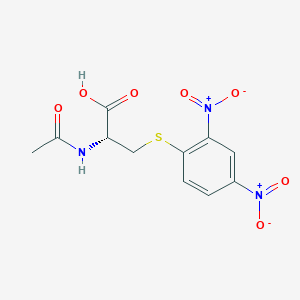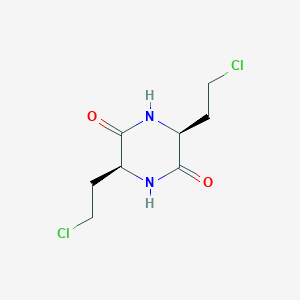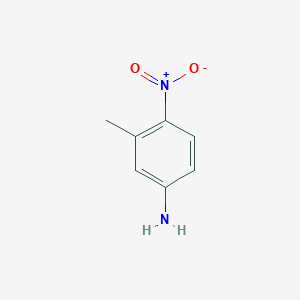
3-Methyl-4-nitroaniline
Vue d'ensemble
Description
3-Methyl-4-nitroaniline is an organic compound that is a derivative of aniline, featuring a methyl group and a nitro group attached to the benzene ring. It is of interest in various chemical research areas due to its potential applications and properties.
Synthesis Analysis
The synthesis of 3-Methyl-4-nitroaniline and related compounds involves multiple steps, including nitration, reduction, and acetylation processes. For example, the synthesis technique of 2-methyl-6-nitroaniline was improved by detaching acetylation and nitration into two parts, which facilitated control over the nitration reaction temperature and improved yield and purity (Sun Cheng-hui, 2009).
Molecular Structure Analysis
Studies on the molecular and crystal structures of methylated nitroanilines, including 3-Methyl-4-nitroaniline, reveal intricate details about their hydrogen bonding patterns and three-dimensional frameworks. For instance, 2-methyl-4-nitroaniline molecules act as double donors and acceptors of N--H...O hydrogen bonds, linking into a three-dimensional framework (G. Ferguson et al., 2001).
Chemical Reactions and Properties
The compound participates in various chemical reactions, highlighting its reactivity and the formation of different structural motifs through hydrogen bonding. For example, in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, molecules exhibit a polarized structure and are linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (J. Portilla et al., 2007).
Physical Properties Analysis
Research on 3-Methyl-4-nitroaniline and similar compounds focuses on their spectral, thermal, and crystallographic properties. For instance, the synthesis, growth, and spectral studies of 3-nitroaniline 4-methyl benzene sulfonate provided insights into its optical quality, crystal system, and thermal stability (E. Selvakumar et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-Methyl-4-nitroaniline, including its reactivity and interaction with other compounds, are crucial for understanding its potential applications. Studies on the hydrogen bonding in C-methylated nitroanilines offer valuable insights into their chemical behavior and molecular interactions (D. Cannon et al., 2001).
Applications De Recherche Scientifique
Fluorescence Quenching : Nitroanilines, including 3-Methyl-4-nitroaniline, are effective in quenching pyrene fluorescence. This property is attributed to their high polarity and hyperpolarizability, making them suitable for studies in chemical physics (Agudelo‐Morales et al., 2012).
DNA Conformation Probes : Compounds related to 3-Methyl-4-nitroaniline have been utilized to probe DNA conformation. Their crystal structures reveal potential applications in molecular biology and genetics (Vyas et al., 1984).
Dye Intermediate : Derivatives of 3-Methyl-4-nitroaniline are significant in the production of dyes. They are used in pharmaceuticals, insecticides, and the creation of more dyes (Bil, 2007).
Environmental Applications : A novel fluorescent sensor based on molecularly imprinted poly(ionic liquid) that can detect 4-nitroaniline in water demonstrates high sensitivity and selectivity. This property is useful for industrial wastewater and environmental monitoring (Xie et al., 2020).
Structural Chemistry : The hydrogen bonding in 2-methyl-4-nitroaniline molecules forms a three-dimensional framework, contributing to its complex structure. This property is significant in crystallography and materials science (Ferguson et al., 2001).
Insensitive Explosives : Aerobic degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357 in soil microcosms has been studied. Its degradation is essential for the use of MNA in insensitive explosives (Khan et al., 2013).
Electron Density Studies : Theoretical multipolar atom model transfer in nitro-derivatives of N-Methylaniline, like 3-Methyl-4-nitroaniline, has been shown to improve electron-density parameter transfer, which is crucial for precise molecular structures in chemistry (Gajda et al., 2014).
Water Purification : The compound has been studied for its potential in water purification. For example, γ-Al2O3-Silane-Cl nanosorbent has shown effectiveness in removing 4-nitroaniline from water, highlighting its role in environmental chemistry (Mahmoud et al., 2016).
Nonlinear Optical Properties : Studies on 2-Methyl-4-nitroaniline have indicated its nonlinear optical properties due to intramolecular charge transfer and hydrogen bonding interactions, which are significant in the field of optics and photonics (Jasmine et al., 2016).
Propriétés
IUPAC Name |
3-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAYEWBTLKOEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209973 | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitroaniline | |
CAS RN |
611-05-2 | |
| Record name | 3-Methyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





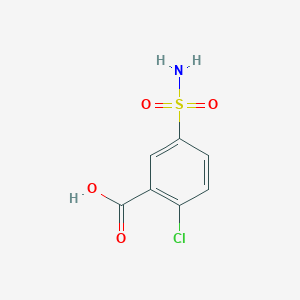

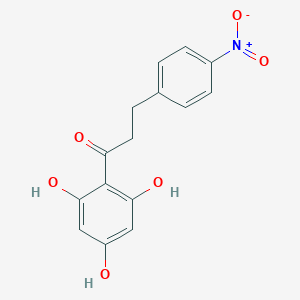
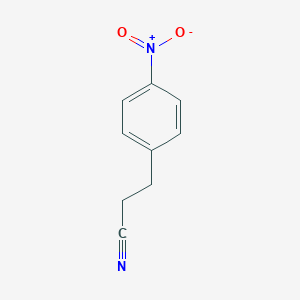
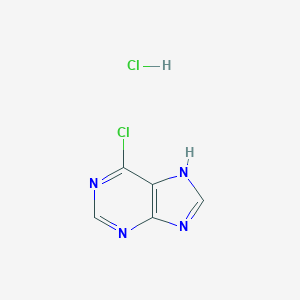
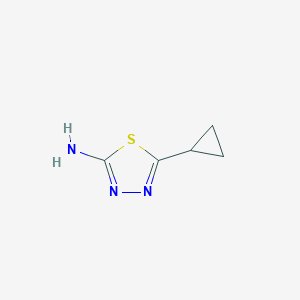
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
